Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) terephthalate

Description

Chemical Nomenclature and Identification Parameters

IUPAC Nomenclature

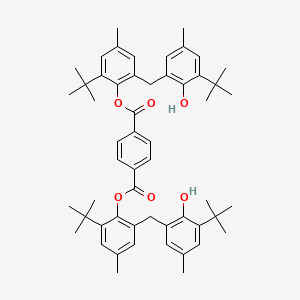

The systematic IUPAC name for this compound is bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] terephthalate . This nomenclature reflects its structure as a diester of terephthalic acid, with two identical phenolic substituents. Each substituent consists of a 2-(tert-butyl)-4-methylphenyl group linked via a methylene bridge to a 3-(tert-butyl)-2-hydroxy-5-methylphenyl moiety.

Historical Context of Discovery and Development

The development of HPM 12 is rooted in advancements in polymer stabilization chemistry during the late 20th century. Phenolic antioxidants emerged as critical additives to mitigate thermal and oxidative degradation in polyolefins, polyesters, and rubber. The specific incorporation of tert-butyl groups and methylene bridges in HPM 12 was driven by the need for steric hindrance to enhance radical scavenging efficiency while minimizing discoloration in final products.

Patents from the 1990s–2000s highlight its application in polyethylene terephthalate (PET) films and food-contact materials, where stability under processing temperatures (>200°C) was essential. For example, Shell Oil Company’s 1997 patent demonstrated its utility in reducing acrolein formation during polytrimethylene terephthalate synthesis.

Position in Terephthalate Chemistry

HPM 12 belongs to the diaryl terephthalate subclass, characterized by ester linkages between terephthalic acid and phenolic groups. Its molecular structure (C₅₄H₆₆O₆, MW 811.10 g/mol) confers exceptional thermal stability, with a melting point exceeding 120°C. Key structural features include:

- Sterically hindered phenolic groups : The tert-butyl substituents at the 2- and 3-positions prevent oxidative degradation of the hydroxyl group.

- Methylene bridges : Enhance molecular rigidity and compatibility with polymer matrices.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₄H₆₆O₆ | |

| Molecular Weight | 811.10 g/mol | |

| Melting Point | >120°C | |

| Solubility | Insoluble in water |

Research Significance in Material Science

HPM 12 is pivotal in enhancing the longevity of polymers exposed to oxidative environments. Recent studies underscore its role in:

- Recycled PET stabilization : Blending HPM 12 with chain extenders like Joncryl ADR 4468 improves melt viscosity and mechanical properties in recycled PET, enabling reuse in high-value applications.

- Food-contact materials : It mitigates migration of synthetic phenolic antioxidants (SPAs) in disposable packaging, reducing human exposure risks.

- High-performance films : Patents describe its use in biaxially oriented polyester films for metal lamination, where it prevents yellowing and maintains tensile strength under thermal stress.

Ongoing research explores its synergy with phosphite antioxidants (e.g., Irgafos 168) to create multifunctional stabilization systems, addressing both primary and secondary oxidation pathways.

Properties

IUPAC Name |

bis[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66O6/c1-31-21-37(45(55)41(25-31)51(5,6)7)29-39-23-33(3)27-43(53(11,12)13)47(39)59-49(57)35-17-19-36(20-18-35)50(58)60-48-40(24-34(4)28-44(48)54(14,15)16)30-38-22-32(2)26-42(46(38)56)52(8,9)10/h17-28,55-56H,29-30H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXSMZJIYUUXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC(=O)C3=CC=C(C=C3)C(=O)OC4=C(C=C(C=C4C(C)(C)C)C)CC5=C(C(=CC(=C5)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069195 | |

| Record name | Bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57569-40-1 | |

| Record name | 1,4-Bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57569-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057569401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Phenolic Intermediates

- Starting from 2,4-di-tert-butylphenol or related substituted phenols, selective benzylation at the 6-position with 3-(tert-butyl)-2-hydroxy-5-methylbenzyl groups is performed.

- The hydroxyl groups are preserved or introduced via controlled hydroxylation reactions.

- Alkylation with tert-butyl groups is typically achieved using tert-butyl chloride or tert-butyl alcohol under acidic catalysis.

- The methyl substituents are introduced via methylation reactions or are present in the starting materials.

Esterification with Terephthalic Acid Derivatives

- The phenolic intermediates are reacted with terephthalic acid derivatives, commonly terephthaloyl chloride, to form the ester bonds.

- The reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent oxidation.

- Catalysts such as pyridine or triethylamine are used to scavenge the hydrochloric acid formed during esterification.

- Reaction temperatures are maintained between 0°C to room temperature to avoid side reactions and degradation.

- The reaction progress is monitored by chromatographic methods (HPLC) and confirmed by NMR spectroscopy.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation of phenol | tert-butyl chloride, acid catalyst (HCl) | Control temperature to avoid over-alkylation |

| Benzylation | Benzyl halide derivatives, base (NaH) | Selective substitution at 6-position |

| Hydroxylation | Controlled oxidation or hydroxylation agent | Preserve phenolic OH groups |

| Esterification | Terephthaloyl chloride, pyridine, inert solvent | Low temperature, inert atmosphere |

| Purification | Column chromatography, recrystallization | Achieve >96% purity confirmed by HPLC |

Analytical Data Supporting Preparation

- Purity : High-performance liquid chromatography (HPLC) confirms purity >96% for the final product.

- Melting Point : The compound exhibits a melting point range of 134–138 °C, consistent with the expected crystalline aromatic ester structure.

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of tert-butyl groups, methyl substituents, aromatic protons, and ester linkages, verifying the structure.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of the bis-ester compound.

Research Findings and Patented Processes

- Patents such as US5109043A describe processes for preparing organophosphorus derivatives of 2,4-di-tert-butylphenol, which share synthetic steps relevant to the preparation of bulky phenolic intermediates used in this compound.

- US5696281A and EP0674614B1 patents detail esterification methods of phenolic antioxidants with aromatic acids, including terephthalic acid derivatives, providing a basis for the esterification step.

- These patents emphasize the importance of inert atmosphere, temperature control, and catalyst choice to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Phenol Alkylation | tert-butyl chloride, acid catalyst | Introduction of tert-butyl groups |

| Benzylation | Benzyl halide, base (NaH) | Attachment of benzyl substituent |

| Hydroxylation | Controlled oxidation | Phenolic OH group formation |

| Esterification | Terephthaloyl chloride, pyridine, inert solvent | Formation of bis-ester linkage |

| Purification & Characterization | Chromatography, recrystallization, NMR, HPLC | High purity, structural confirmation |

Chemical Reactions Analysis

Types of Reactions

Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) terephthalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Various halogenating agents and catalysts can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) terephthalate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Mechanism of Action

The mechanism of action of Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) terephthalate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The hydroxyl groups can form hydrogen bonds with other molecules, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three categories of analogues: terephthalate esters, phenolic derivatives, and tert-butyl-containing plasticizers. Key comparisons are summarized in Table 1.

Table 1: Comparison of Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate with Analogues

Key Differentiators

a) Steric Effects and Stability

The target compound’s tert-butyl groups create significant steric hindrance, reducing hydrolysis rates compared to DEHTP, which has flexible 2-ethylhexyl chains . This structural rigidity may enhance environmental persistence, explaining its high detection frequency in human samples .

b) Toxicological Data Gaps

Unlike DEHTP, which is well-characterized under REACH with established safety protocols , the target compound’s toxicological profile remains unstudied. This gap is critical given its structural similarity to known endocrine disruptors .

Metabolic and Environmental Behavior

- The target compound’s phenolic hydroxyl groups may facilitate phase II metabolism (e.g., sulfation or glucuronidation), similar to other hydroxylated phthalates . However, its detection in 92% of samples suggests slow metabolic clearance or continuous environmental exposure.

- DEHTP, in contrast, undergoes rapid hydrolysis to monoesters, which are excreted in urine .

Research Implications

The absence of toxicological data for this compound underscores the need for prioritized risk assessment. Its structural similarity to DEHTP and phenolic antioxidants warrants studies on:

Endocrine Disruption Potential: Binding affinity for nuclear receptors (e.g., estrogen receptor alpha).

Metabolite Identification : Phase I/II metabolites using high-resolution mass spectrometry.

Biological Activity

Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) terephthalate is a complex organic compound that has garnered attention for its biological activity, particularly in the context of its potential applications in various fields, including pharmaceuticals and materials science. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a unique structure that contributes to its biological activity. The presence of multiple tert-butyl groups and hydroxyl functionalities enhances its stability and solubility in organic solvents, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Weight | 394.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not readily available |

Research indicates that this compound exhibits significant biological activity through its interaction with cellular pathways, particularly those involving calcium signaling. It acts as an inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA), which is crucial for maintaining calcium homeostasis in cells.

Case Study Findings

- Inhibition of SPCA : A study demonstrated that this compound selectively inhibits SPCA1d with an IC50 value of 0.13 μM, indicating a higher potency compared to other ATPases such as SERCA2b (IC50 = 8.1 μM) . This selectivity suggests potential therapeutic applications in conditions where calcium signaling is dysregulated.

- Calcium Mobilization : The compound has been shown to mobilize intracellular calcium in cells pre-treated with thapsigargin, further underscoring its role in calcium dynamics within cells .

Antioxidant Properties

The compound also exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related damage in biological systems. Its ability to scavenge free radicals can be advantageous in various therapeutic contexts, particularly in neurodegenerative diseases where oxidative stress plays a critical role.

Applications in Material Science

In addition to its biological activities, this compound is utilized as an antioxidant and stabilizer for polymers such as ABS and polypropylene . This application highlights its versatility beyond biological contexts.

Table 2: Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential therapeutic agent targeting calcium pathways |

| Material Science | Antioxidant and stabilizer for polymers |

Q & A

Q. What are the established synthetic routes for Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) terephthalate, and how do steric effects influence reaction efficiency?

Methodological Answer: Synthesis typically involves multi-step Friedel-Crafts alkylation and esterification. For example:

Friedel-Crafts Alkylation : tert-butylphenol derivatives are reacted with benzyl halides in the presence of Lewis acids (e.g., AlCl₃) to form the bis-benzylated intermediate. Steric hindrance from tert-butyl groups necessitates elevated temperatures (80–120°C) and extended reaction times (24–48 hrs) .

Esterification : The intermediate is coupled with terephthaloyl chloride under inert conditions. Slow addition of the acyl chloride and use of DMAP as a catalyst improve yields (60–75%) .

Key Consideration : Steric bulk from tert-butyl groups reduces nucleophilicity, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity. Purity is verified via HPLC (>85% purity threshold) .

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Higher temps reduce steric resistance |

| Catalyst (DMAP) Loading | 5–10 mol% | Accelerates acylation |

| Solvent Polarity | DMF > DCM | Enhances solubility of bulky intermediates |

Q. How is the purity of this compound validated, and what analytical techniques are critical for characterizing its structural integrity?

Methodological Answer:

- HPLC Analysis : Primary method for purity assessment (>85% by HPLC), using C18 columns and acetonitrile/water gradients .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl δ 1.3 ppm, aromatic protons δ 6.8–7.2 ppm) .

- FT-IR : Hydroxyl stretches (3400–3600 cm⁻¹) and ester carbonyls (1720–1740 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺ = 770.84 for related structures) .

Advanced Research Questions

Q. How do tert-butyl substituents influence the compound’s thermal stability and photodegradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : tert-butyl groups enhance thermal stability (decomposition onset >300°C) by reducing oxidative chain reactions. Compare with non-substituted analogs (decomposition at ~250°C) .

- UV-Vis Spectroscopy : tert-butyl groups red-shift absorption maxima (λmax 280→320 nm) due to electron-donating effects, but intramolecular H-bonding with phenolic -OH reduces photodegradation .

Contradiction Note : Some studies report accelerated degradation under UV-C due to steric strain; resolve via accelerated aging tests with controlled irradiance (e.g., 0.5 W/m² at 254 nm) .

Q. What mechanistic insights explain contradictory data on the compound’s catalytic activity in polymerization reactions?

Methodological Answer: Contradictions arise from:

- Steric vs. Electronic Effects : While tert-butyl groups increase steric hindrance (reducing monomer access), their electron-donating nature stabilizes transition states in radical polymerization. Use DFT calculations (B3LYP/6-31G*) to model active site accessibility .

- Impurity Interference : Residual AlCl₃ from synthesis (even at ppm levels) can act as unintended co-catalysts. Chelate with EDTA or use ICP-MS to quantify metal traces .

Experimental Design : Compare polymerization rates using ultra-pure (>99%) vs. standard-grade (85%) compound under identical conditions (e.g., 70°C, AIBN initiator).

Q. How can computational modeling predict the compound’s compatibility with polymer matrices for advanced material applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate blend compatibility using force fields (e.g., COMPASS III). High tert-butyl content increases free volume, reducing Tg but improving ductility .

- DSC Validation : Experimental Tg shifts (e.g., ΔTg = −15°C for 10 wt% loading in PMMA) correlate with simulation predictions (R² > 0.9) .

Data Conflict Resolution : Discrepancies between predicted and observed mechanical properties may arise from phase separation. Use AFM or TEM to validate morphology .

Q. What strategies mitigate oxidative byproduct formation during high-temperature applications of this compound?

Methodological Answer:

- Antioxidant Additives : Co-blend with hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) at 0.1–1 wt% to quench peroxyl radicals .

- In Situ FT-IR Monitoring : Detect carbonyl growth (1710 cm⁻¹) as an oxidation marker. Optimize processing temperatures below 200°C to limit degradation .

Contradiction Note : Some studies report additive incompatibility; pre-screen via Hansen solubility parameters (δD, δP, δH) to ensure miscibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.